Tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate

Description

Molecular Architecture and Stereochemical Considerations

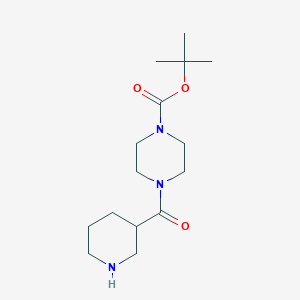

The molecular architecture of tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate is characterized by a complex three-dimensional arrangement that incorporates multiple conformationally flexible components. The compound features a piperazine ring system that serves as the central scaffold, with substitution at the 1-position by a tert-butyl carboxylate protecting group and at the 4-position by a piperidine-3-carbonyl moiety. The tert-butyl ester functionality provides steric bulk that significantly influences the overall molecular conformation and reactivity profile of the compound.

The stereochemical considerations for this compound are particularly complex due to the presence of multiple nitrogen centers and the potential for restricted rotation around the amide bond connecting the piperazine and piperidine rings. The piperidine ring adopts a chair conformation as the predominant form, consistent with established conformational preferences for six-membered saturated heterocycles. The positioning of the carbonyl group at the 3-position of the piperidine ring, rather than the 4-position, creates an asymmetric environment that can lead to the formation of stereoisomers depending on the synthetic approach employed.

Crystal structure analyses of related piperidine and piperazine compounds have demonstrated that these heterocyclic systems consistently adopt chair conformations with substituents preferentially occupying equatorial positions to minimize steric interactions. The formation of hydrogen-bonded networks through the nitrogen atoms is a characteristic feature of these systems, with NH···N interactions being particularly prominent in the solid state. In the case of this compound, the presence of multiple nitrogen atoms provides opportunities for both intramolecular and intermolecular hydrogen bonding interactions that can significantly influence the compound's physical properties and biological activity.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H27N3O3 | |

| Molecular Weight | 297.39 g/mol | |

| CAS Registry Number | 1193387-72-2 | |

| MDL Number | MFCD12913028 |

Properties

IUPAC Name |

tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13(19)12-5-4-6-16-11-12/h12,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBRVCPIVDANCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate (abbreviated as TBPC) is a chemical compound with significant potential in medicinal chemistry. Its structure incorporates a tert-butyl group, a piperazine ring, and a piperidine carbonyl moiety, which contribute to its unique biological activities. This article explores the biological activity of TBPC, including its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C15H27N3O3

- Molecular Weight : 297.39 g/mol

- IUPAC Name : this compound

Structural Features

The compound's structure is characterized by:

- A tert-butyl group that enhances lipophilicity.

- A piperazine ring that is known for its role in various pharmacological activities.

- A piperidine carbonyl that can interact with biological targets.

Pharmacological Profile

TBPC has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Notable activities include:

- GPR119 Agonism : TBPC derivatives have shown promise in targeting GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion. Studies indicate that certain analogs of TBPC exhibit significant agonistic activity towards GPR119, potentially aiding in the treatment of type 2 diabetes mellitus (T2DM) .

- Cytotoxicity and Apoptosis : Research has demonstrated that compounds similar to TBPC can induce apoptosis in cancer cells. The mechanism often involves the modulation of autophagic pathways, enhancing the cytotoxic effects against various cancer types .

Case Studies and Research Findings

- GPR119 Activation : In a study involving novel derivatives of TBPC, several compounds were synthesized and tested for their ability to activate GPR119. Four analogs demonstrated EC50 values comparable to or better than previously reported GPR119 agonists . This suggests that TBPC and its derivatives could be effective in managing glucose levels and improving insulin sensitivity.

- Cancer Research : A study focused on the pro-apoptotic effects of benzoxazepine derivatives highlighted how similar structures to TBPC could activate autophagic flux as a survival mechanism in colon cancer cells. The findings suggest that structural modifications could enhance the efficacy of TBPC-like compounds in cancer therapy .

- Synthetic Approaches : The synthesis of TBPC typically involves multi-step reactions that highlight the versatility of piperazine chemistry. For instance, one-pot click chemistry methods have been employed to efficiently synthesize related compounds with high yields, improving their bioactivity profiles .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-(piperidine-4-carbonyl)piperazine | Piperidine ring variant | Potential differences in pharmacological effects |

| Tert-butyl 4-(3-chlorobenzoyl)piperazine | Chlorobenzoyl group | Variation in halogen substituents may influence activity |

| Tert-butyl 4-(phenoxycarbonyl)piperazine | Phenoxy group | Different electronic properties affecting reactivity |

This table illustrates how slight modifications can lead to significant differences in biological activity and application potential among piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate is utilized in the synthesis of pharmaceutical compounds, particularly as an intermediate in drug development.

Case Study: Synthesis of Anticancer Agents

One notable application involves its role in synthesizing palbociclib, a drug used for treating advanced breast cancer. The compound acts as a precursor in the formation of piperazine derivatives that exhibit anticancer properties. The synthesis process includes using photocatalytic methods to enhance yield and reduce byproducts, making it a more environmentally friendly approach compared to traditional methods .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups, which allow for various chemical transformations.

Research Applications

The compound's unique structure makes it suitable for various research applications:

a. Neuropharmacology

Research indicates that derivatives of piperazine compounds can exhibit neuroprotective effects. This compound's structure suggests potential interactions with neurotransmitter systems, warranting further investigation into its neuropharmacological properties.

b. Chemical Biology

In chemical biology, the compound can be utilized to probe biological systems or as a tool for modifying biomolecules due to its reactive functional groups.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Halogenation : Bromine or fluorine substituents (e.g., in ) enhance electrophilicity for cross-coupling reactions but increase molecular weight and lipophilicity (logP ~2.5–3.0).

- Heterocyclic Additions : Thiazole or triazole moieties () improve target binding affinity in kinase inhibitors due to π-π stacking and hydrogen bonding.

- Aromatic vs. Aliphatic Substituents: Aminophenyl derivatives () offer sites for Schiff base formation, whereas aliphatic chains (e.g., carbonyl in the target compound) improve conformational flexibility .

Physicochemical Properties

- Solubility: The Boc group in the target compound improves aqueous solubility (~50–100 µM) compared to non-Boc analogs (e.g., sulfonimidoyl derivatives: ~10–20 µM) .

- logP :

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate typically proceeds through:

- Formation of the piperidine-3-carbonyl intermediate

- Coupling with piperazine derivative protected by tert-butyl carbamate

- Use of coupling reagents to form the amide bond

- Purification by column chromatography or crystallization

This approach is consistent with the preparation of structurally related compounds such as tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate, which shares similar synthetic principles but differs in the position of substitution on the piperidine ring.

Detailed Preparation Method

Starting Materials and Reagents

| Component | Role | Typical Quantity (mol equiv.) |

|---|---|---|

| Piperidine-3-carboxylic acid | Acid component | 1.0 |

| Piperazine-1-carboxylic acid tert-butyl ester | Amine component (protected) | 1.0 |

| Coupling reagent (e.g., EDCI, HATU) | Activates carboxylic acid | 1.1 |

| Base (e.g., triethylamine, DIPEA) | Neutralizes acid byproducts | 2.0 |

| Solvent (e.g., dichloromethane, DMF) | Reaction medium | Sufficient volume |

Reaction Conditions

- The piperidine-3-carboxylic acid is first activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- The tert-butyl-protected piperazine is added along with a base like triethylamine or DIPEA to neutralize the generated acid.

- The reaction is typically carried out at room temperature or slightly elevated temperatures (20–40 °C) under an inert atmosphere (nitrogen or argon) to prevent side reactions.

- Stirring is maintained for 12–24 hours to ensure complete coupling.

Workup and Purification

- After completion, the reaction mixture is quenched with water or aqueous acid.

- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography using gradients of ethyl acetate and hexane or by recrystallization from suitable solvents.

- Typical yields range from 70% to 90% depending on reaction scale and conditions.

Alternative Photocatalytic One-Step Synthesis (Emerging Method)

A novel photocatalytic method reported for related tert-butyl piperazine carboxylates involves:

- Reactants: 2-aminopyridine (analogous amine), piperazine-1-tert-butyl formate, acridine salt as a photocatalyst.

- Conditions: Visible light irradiation (blue LED), presence of an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide), in anhydrous dichloroethane solvent.

- Reaction Time: Approximately 10 hours.

- Yield: Up to 95% of the target tert-butyl piperazine carboxylate derivative.

- Advantages: One-step synthesis, reduced byproducts, environmentally friendly, avoids heavy metals and harsh conditions, suitable for scale-up.

While this method is described for 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate, it suggests potential applicability for synthesizing this compound via similar photocatalytic coupling strategies.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Activation of acid | Piperidine-3-carboxylic acid + EDCI/HATU + base | Activated ester intermediate |

| Coupling | Add tert-butyl piperazine-1-carboxylate + base | Formation of amide bond |

| Workup | Aqueous quench, extraction, drying | Crude product |

| Purification | Silica gel chromatography or recrystallization | Pure this compound |

Analytical and Characterization Data

- NMR Spectroscopy: Confirms the presence of piperidine and piperazine rings and tert-butyl ester group.

- Mass Spectrometry: Molecular ion peak consistent with C15H27N3O3 (molecular weight ~285 g/mol).

- Purity: >95% by HPLC or TLC after purification.

- Yield: Typically 70–90% in classical coupling; up to 95% in photocatalytic methods.

Notes on Industrial Scale-Up

- Industrial synthesis often employs continuous flow reactors to improve heat and mass transfer, enhancing yield and purity.

- Automated systems allow precise control of stoichiometry and reaction time.

- Optimization focuses on reducing solvent use and waste, improving environmental footprint.

- Photocatalytic methods are promising for industrial applications due to mild conditions and safety.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate, and what are the critical steps affecting yield?

- The synthesis typically involves multi-step reactions, including coupling of piperazine derivatives with functionalized intermediates. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids is a key step for aryl group introduction . Critical parameters include temperature control (e.g., microwave irradiation at 60–100°C), stoichiometric ratios, and purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) to achieve yields >90% .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR are essential for confirming substituent positions and stereochemistry. For instance, coupling constants (e.g., J = 6.8 Hz in pyridyl protons) and chemical shifts (δ 8.33 ppm for aromatic protons) are critical .

- X-ray Crystallography: Programs like SHELXL refine crystal structures, particularly for resolving piperazine ring conformations and tert-butyl group orientations .

Q. What safety precautions are necessary when handling this compound?

- Respiratory, eye, and skin protection are mandatory due to potential irritancy (H315, H319, H335 hazard codes). Use fume hoods for reactions involving volatile reagents (e.g., trifluoroacetic acid in deprotection steps) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the final product?

- Catalyst Screening: Replace Pd(PPh₃)₄ with Pd(OAc)₂ for improved coupling efficiency in electron-deficient aryl systems .

- Purification Strategies: Employ reverse-phase HPLC for polar byproducts, especially when synthesizing pyridyl or fluorinated derivatives .

- Temperature Control: Use microwave-assisted synthesis to reduce side reactions (e.g., tert-butyl group cleavage) and improve reproducibility .

Q. What strategies are used to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Isotopic Labeling: Introduce deuterated analogs to confirm peak assignments in complex spectra .

- Computational Modeling: Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants, aiding in peak identification .

Q. How does the piperazine ring’s substitution pattern influence biological activity, and what derivatization methods are effective?

- Substitution Effects: Introducing electron-withdrawing groups (e.g., cyano or trifluoromethyl) enhances binding to enzymes like prolyl-hydroxylase, as seen in analogs with IC₅₀ values <100 nM .

- Derivatization: Use reductive amination or acylation (e.g., chloracetyl chloride) to modify the piperazine nitrogen, improving pharmacokinetic properties .

Q. What methodologies are employed to study the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to targets like dopamine D2 receptors .

- Cellular Assays: Use HEK293 or PC-3 cell lines to evaluate MAPK/Wnt pathway modulation, with IC₅₀ values determined via MTT assays .

Q. How can structural modifications enhance metabolic stability without compromising activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.